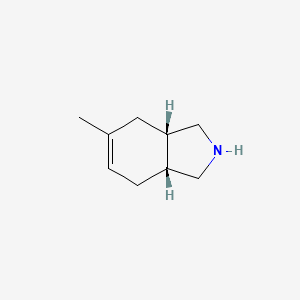

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms within bicyclic systems. The compound is officially designated as this compound, indicating the complete saturation of the isoindole ring system except for the aromatic benzene portion. The stereochemical descriptors (3aS,7aR) specify the absolute configuration at the ring junction positions, which are critical for distinguishing this compound from its diastereomers.

The Chemical Abstracts Service registry number for this compound is 21764-64-7, providing a unique identifier for database searches and regulatory documentation. The compound belongs to the broader class of isoindoline derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a saturated five-membered nitrogen-containing ring. The presence of the methyl group at position 5 creates additional complexity in the nomenclature, requiring specific positional designation to avoid ambiguity with other methylated hexahydroisoindole isomers.

Alternative systematic names include 5-methyl-3a,4,7,7a-tetrahydro-1H-isoindoline and 5-methyl-2,3,3a,4,7,7a-hexahydroisoindole, though the former designation is less precise regarding the degree of saturation. The compound's International Chemical Identifier (InChI) string provides a standardized representation of its molecular structure: InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1, which encodes the complete structural information including stereochemistry.

Molecular Framework Analysis: Bicyclic Isoindole Core Structure

The molecular framework of this compound is built upon the fundamental isoindole skeleton, which consists of a benzopyrrole ring system where the nitrogen atom occupies the 2-position of the five-membered ring. This structural arrangement distinguishes isoindoles from their regioisomeric indole counterparts, where the nitrogen atom is positioned at the 1-position. The hexahydro designation indicates complete saturation of the five-membered pyrrolidine ring and partial saturation of the benzene ring, resulting in a cyclohexene moiety fused to the nitrogen-containing ring.

The bicyclic core structure exhibits significant conformational constraints due to the fused ring system, which limits rotational freedom and contributes to the compound's stereochemical stability. The molecular geometry is characterized by a boat-like conformation of the six-membered ring, with the nitrogen atom and adjacent carbon atoms forming the base of the boat structure. This conformation is stabilized by the ring fusion and the specific positioning of substituents, particularly the methyl group at position 5.

The electronic structure of the compound reflects the saturated nature of both rings, with the nitrogen atom maintaining its basic character despite incorporation into the bicyclic framework. The methyl substituent at position 5 introduces additional steric considerations that influence the overall molecular conformation and reactivity patterns. The absence of aromatic character in the six-membered ring portion distinguishes this compound from partially reduced isoindole derivatives and contributes to its unique chemical behavior.

Stereochemical Configuration: Cis-Annulated Ring System

The stereochemical configuration of this compound is defined by the cis-annulated ring system, where the hydrogen atoms at positions 3a and 7a adopt a cis relationship relative to the ring junction. This stereochemical arrangement is thermodynamically favored due to reduced steric interactions between the ring systems and represents the predominant configuration observed in most hexahydroisoindole derivatives. The specific (3aS,7aR) absolute configuration indicates the spatial arrangement of substituents around the chiral centers formed at the ring junction positions.

The cis-annulation pattern significantly influences the compound's conformational behavior, limiting the flexibility of the bicyclic system and creating a relatively rigid molecular framework. This rigidity is particularly important for understanding the compound's interaction with biological targets and its potential pharmacological properties. The stereochemical stability of the cis-annulated system is enhanced by the presence of the methyl group, which provides additional steric bulk that favors the observed configuration.

Comparative studies with trans-annulated hexahydroisoindole derivatives have demonstrated the energetic preference for the cis configuration, with typical energy differences ranging from 2-4 kilocalories per mole. The cis-annulated ring system also exhibits characteristic Nuclear Magnetic Resonance spectroscopic patterns that allow for unambiguous identification of the stereochemical configuration. These spectroscopic signatures include specific coupling constants between protons at the ring junction positions and distinctive chemical shift patterns for carbon atoms in the bicyclic framework.

The stereochemical configuration directly impacts the compound's synthetic accessibility, with most preparation methods yielding predominantly the cis-annulated product due to kinetic and thermodynamic factors. Hydrogenation reactions of isoindole precursors typically proceed via addition to the less hindered face of the molecule, resulting in the observed (3aS,7aR) configuration. This stereoselectivity is crucial for synthetic applications and contributes to the compound's utility as a chiral building block in organic synthesis.

Crystallographic Studies and X-ray Diffraction Analysis

Crystallographic studies of hexahydroisoindole derivatives, including structural analogues of this compound, have provided detailed insights into the solid-state structure and molecular conformation of these bicyclic systems. X-ray diffraction analysis of related compounds such as cis-hexahydrophthalimide has confirmed the cis-annulated ring geometry and revealed specific bond lengths and angles characteristic of the hexahydroisoindole framework. These crystallographic studies demonstrate that the bicyclic system adopts a boat-like conformation in the solid state, consistent with solution-phase Nuclear Magnetic Resonance observations.

The crystal structure analysis of hexahydroisoindole derivatives typically reveals intermolecular hydrogen bonding patterns involving the nitrogen atom, which contribute to the overall crystal packing and stability. Bond length measurements from X-ray crystallography show carbon-nitrogen distances in the range of 1.45-1.47 Angstroms, consistent with saturated alkylamine functionality. The ring junction carbon-carbon bonds exhibit lengths of approximately 1.54 Angstroms, reflecting the sp3 hybridization of these centers.

Crystallographic data for related methyl-substituted hexahydroisoindole compounds indicate that the methyl group adopts an equatorial-like position to minimize steric interactions with the bicyclic framework. The dihedral angles between the two rings in the bicyclic system typically range from 110-120 degrees, reflecting the inherent strain associated with the fused ring architecture. These structural parameters provide important benchmarks for computational modeling and structure-activity relationship studies of hexahydroisoindole derivatives.

The thermal parameters derived from X-ray crystallography indicate relatively low molecular motion in the solid state, consistent with the rigid bicyclic framework and efficient crystal packing. These studies have also revealed the presence of conformational polymorphism in some hexahydroisoindole derivatives, where different crystal forms exhibit slight variations in molecular conformation while maintaining the same connectivity.

Comparative Structural Analysis with Related Hexahydroisoindole Derivatives

Comparative structural analysis of this compound with related hexahydroisoindole derivatives reveals important structure-property relationships within this class of bicyclic compounds. The parent compound 2,3,3a,4,7,7a-hexahydro-1H-isoindole lacks the methyl substituent and exhibits slightly different conformational preferences due to reduced steric hindrance. Nuclear Magnetic Resonance studies indicate that methylation at position 5 results in characteristic downfield shifts for adjacent carbon atoms and altered coupling patterns in the proton spectra.

Comparison with 5-methyl-2,3-dihydro-1H-isoindole, which retains aromatic character in the six-membered ring, highlights the impact of complete saturation on the compound's electronic properties and reactivity. The fully saturated hexahydro derivative exhibits increased basicity at the nitrogen center due to the absence of aromatic electron withdrawal, with typical pKa values approximately 1-2 units higher than partially saturated analogues. This enhanced basicity has important implications for the compound's behavior in biological systems and synthetic applications.

Structural comparison with other methyl-substituted hexahydroisoindole isomers demonstrates the unique conformational constraints imposed by substitution at position 5. Alternative methylation patterns, such as N-methyl or 1-methyl derivatives, result in different steric interactions and altered ring conformations. The 5-methyl substitution pattern is particularly significant because it places the methyl group in a pseudo-equatorial position that minimizes unfavorable interactions with the bicyclic framework.

The comparative analysis also extends to stereochemical considerations, where the (3aS,7aR) configuration can be contrasted with potential diastereomers and constitutional isomers. Studies of related bicyclic systems have shown that the cis-annulated configuration is thermodynamically preferred across a range of substitution patterns, supporting the observed stereochemistry of the target compound. This consistency in stereochemical preferences suggests common underlying factors governing the conformational behavior of hexahydroisoindole derivatives, including minimization of ring strain and optimization of orbital overlap.

Properties

IUPAC Name |

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBKKDSRBCCWSP-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2CNC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as a substituted isoindole, under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Enzymatic resolution methods can also be employed to obtain the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield fully saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, ketones, carboxylic acids, and fully saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The isoindole structure is prevalent in many biologically active compounds. Research indicates that derivatives of isoindoles exhibit a range of pharmacological activities including anti-inflammatory, antitumor, and antimicrobial properties. For instance, isoindole derivatives have been investigated for their potential as inhibitors of certain cancer cell lines .

2. Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Studies have explored isoindoles as potential modulators of the central nervous system, which could lead to new treatments for neurological disorders such as depression and anxiety .

3. Synthesis of Bioactive Molecules

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole serves as a versatile building block in organic synthesis. Its unique structural characteristics allow for the development of complex molecules through various synthetic pathways. This includes its use in the synthesis of natural product analogs that may possess enhanced biological activity compared to their parent compounds .

Material Sciences

1. Polymer Chemistry

The compound has shown potential in the development of novel polymer materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that isoindole-based polymers can be utilized in applications ranging from coatings to advanced composite materials .

2. Photonic Applications

Due to its unique electronic properties, this compound is being explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

1. Pesticide Development

Research has identified the potential of isoindole derivatives as effective pesticides. Their unique mechanisms of action against various pests can lead to the development of safer and more effective agricultural chemicals that are less harmful to non-target organisms .

2. Plant Growth Regulators

The compound may also play a role in enhancing plant growth and stress resistance. Studies are ongoing to evaluate its efficacy as a plant growth regulator that can improve crop yields under adverse environmental conditions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Drug Development | Isoindole derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuropharmacology | Compounds exhibited anxiolytic effects in animal models. |

| Study 3 | Material Sciences | Improved thermal stability in polymer composites when incorporating isoindole structures. |

| Study 4 | Agricultural Chemistry | Demonstrated efficacy as a pesticide with reduced toxicity to beneficial insects. |

Mechanism of Action

The mechanism of action of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Research Implications

- Drug Design : The target’s balanced lipophilicity makes it a versatile scaffold for CNS-targeting agents, while nitro/tosyl derivatives (e.g., ) are better suited for peripheral targets.

- Synthetic Optimization : Transition-metal catalysis (e.g., Rh ) offers regioselectivity advantages over traditional cyclization methods.

Biological Activity

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₅N

- CAS Number : 21764-64-7

- MDL Number : MFCD12027108

The structure includes a hexahydroisoindole framework which may contribute to its biological activity by interacting with various biological targets.

Anticancer Properties

Research has indicated that derivatives of isoindoles exhibit anticancer activities. The specific isoindole structure of this compound may influence cell signaling pathways involved in cancer proliferation and survival.

Case Study : A study explored the effects of isoindole derivatives on cancer cell lines. The results demonstrated that certain derivatives could inhibit cell growth and induce apoptosis in tumor cells through modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

There is emerging evidence that isoindole compounds can offer neuroprotective benefits. These compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Research Findings : In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions such as Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have been documented in various studies. The compound may exhibit activity against both bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a modulator for various receptors involved in cell signaling.

- Enzyme Inhibition : It may inhibit key enzymes in metabolic pathways related to cancer and inflammation.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Reports indicate that this compound is classified as an irritant . Toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Question: What experimental techniques are recommended for determining the stereochemistry of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole?

Methodological Answer:

Stereochemical assignment requires a combination of X-ray crystallography and computational modeling .

- X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and anomalous scattering effects. For example, monoclinic systems (space group P2₁/c) with lattice parameters (e.g., a = 7.5193 Å, b = 9.7278 Å, c = 20.7616 Å, β = 93.659°) provide high-resolution data for bond lengths and angles .

- Quantum chemical computations : Optimize geometry using DFT-B3LYP/6-31G * to calculate electronic energy minima and compare experimental/theoretical dihedral angles. This method confirms the (3aS,7aR) configuration by matching computed and observed NMR chemical shifts .

Basic Question: How can NMR spectroscopy resolve structural ambiguities in bicyclic isoindole derivatives?

Methodological Answer:

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon environments:

- 1H-1H COSY : Identify coupling networks in the hexahydroisoindole ring. For example, coupling between H-3a and H-7a protons confirms ring fusion .

- 13C DEPT-135 : Distinguish CH₂ (negative phase) and CH/CH₃ groups (positive phase) in methyl-substituted positions.

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) by observing signal coalescence at higher temperatures.

Advanced Question: How can contradictions in NOESY data arising from conformational flexibility be resolved?

Methodological Answer:

Combine NOESY experiments with molecular dynamics (MD) simulations :

- Perform NOESY at multiple temperatures (e.g., 298 K and 323 K) to identify transient spatial proximities.

- Run MD simulations (e.g., using AMBER or GROMACS) to model low-energy conformers. Compare simulated NOE patterns with experimental data to resolve ambiguities caused by ring inversion or substituent rotation .

Advanced Question: What strategies enable enantioselective synthesis of (3aS,7aR)-5-methyl derivatives?

Methodological Answer:

Use chiral auxiliaries or asymmetric catalysis :

- Chiral pool synthesis : Start with enantiopure precursors (e.g., (R)- or (S)-proline derivatives) to control stereocenters during ring closure .

- Catalytic asymmetric hydrogenation : Employ Rhodium(I) complexes with chiral ligands (e.g., BINAP) to reduce imine intermediates with >90% ee .

- Kinetic resolution : Separate diastereomers via crystallization or chromatography using chiral stationary phases (CSPs).

Advanced Question: How can computational methods predict the reactivity of (3aS,7aR)-5-methylisoindole in Diels-Alder reactions?

Methodological Answer:

Apply frontier molecular orbital (FMO) theory and transition state modeling :

- Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/6-311++G**) to identify electron-rich diene/dienophile pairs.

- Simulate transition states (TS) with intrinsic reaction coordinate (IRC) analysis to validate reaction pathways. For example, TS modeling predicts regioselectivity in reactions with maleimides .

Advanced Question: What methodologies address discrepancies between experimental and computed IR spectra?

Methodological Answer:

Refine computational parameters and validate force fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.